molecular formula C9H18N2O2S B13197454 {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide

Katalognummer: B13197454
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: OSXGCYGCXGDRMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.31 g/mol This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide typically involves the reaction of {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine: A precursor in the synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide.

    {1-Azabicyclo[3.3.1]nonan-5-yl}methanol: Another derivative with different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the azabicyclo structure and the methanesulfonamide group.

Eigenschaften

Molekularformel

C9H18N2O2S

Molekulargewicht

218.32 g/mol

IUPAC-Name

1-azabicyclo[3.3.1]nonan-5-ylmethanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c10-14(12,13)8-9-3-1-5-11(7-9)6-2-4-9/h1-8H2,(H2,10,12,13)

InChI-Schlüssel

OSXGCYGCXGDRMF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCN(C1)C2)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.